Pam3-cys-ala-gly-OH
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Overview
Description
Pam3-cys-ala-gly-OH is a synthetic bacterial lipopeptide known for its potent activation of macrophages and B cells . This compound is a derivative of the mycobacterial 19 kDa lipoprotein and interacts with Toll-like receptor 2 (TLR2) to induce an antimicrobial pathway . It has significant applications in immunology and vaccine development due to its ability to modulate immune responses .
Preparation Methods
Pam3-cys-ala-gly-OH is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides . The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods may involve large-scale SPPS with automated synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
Pam3-cys-ala-gly-OH undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in the cysteine residue, leading to the formation of sulfoxides or sulfones.
Reduction: The disulfide bonds in the compound can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pam3-cys-ala-gly-OH has a wide range of scientific research applications:
Immunology: It is used as an adjuvant in vaccine formulations to enhance the immune response.
Microbiology: It is used to study the activation of macrophages and B cells and their role in the immune response to bacterial infections.
Pharmaceutical Development: It is investigated for its potential use in developing new therapeutic agents that modulate the immune system.
Mechanism of Action
Pam3-cys-ala-gly-OH exerts its effects by binding to Toll-like receptor 2 (TLR2) on the surface of immune cells . This binding activates a signaling cascade that involves the upregulation of the vitamin D receptor and the induction of the antimicrobial peptide cathelicidin . The activation of TLR2 leads to the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin-12 (IL-12), and interleukin-10 (IL-10), which play a crucial role in the immune response .
Comparison with Similar Compounds
Pam3-cys-ala-gly-OH is unique due to its specific structure and potent immunomodulatory effects. Similar compounds include:
Pam3-Cys-OH: A related compound that also activates TLR2 and is used in solid-phase peptide synthesis.
This compound stands out due to its specific sequence and the inclusion of alanine and glycine residues, which contribute to its unique immunomodulatory properties .
Properties
Molecular Formula |
C59H111N3O9S |
---|---|
Molecular Weight |
1038.6 g/mol |
IUPAC Name |
2-[2-[[3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoylamino]acetic acid |
InChI |
InChI=1S/C59H111N3O9S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-54(63)62-53(59(69)61-51(4)58(68)60-47-55(64)65)50-72-49-52(71-57(67)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)48-70-56(66)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h51-53H,5-50H2,1-4H3,(H,60,68)(H,61,69)(H,62,63)(H,64,65) |
InChI Key |
MELKZHAKCJIPSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(C)C(=O)NCC(=O)O |
Origin of Product |
United States |
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